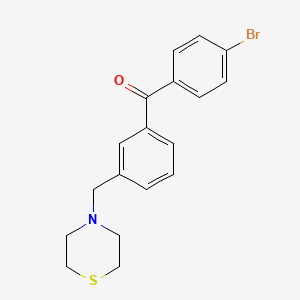

4'-Bromo-3-thiomorpholinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4'-Bromo-3-thiomorpholinomethyl benzophenone" appears to be a brominated benzophenone derivative with a thiomorpholine moiety. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of brominated benzophenone derivatives and related compounds involves various strategies. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles involves a bromonium ylide intermediate formed by the intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene in the presence of a rhodium catalyst . Similarly, the synthesis of 4-Benzoyl-N-dodecyl-N,N-dimethyl benzenemethanammonium bromide from 4-bromomethyl benzophenone and dodecyl dimethyl amine suggests a possible route for introducing the thiomorpholine group into the benzophenone framework . These methods could potentially be adapted for the synthesis of "this compound."

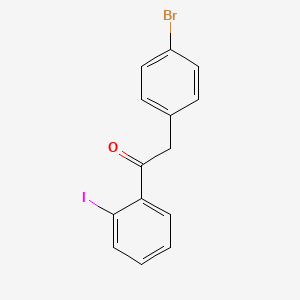

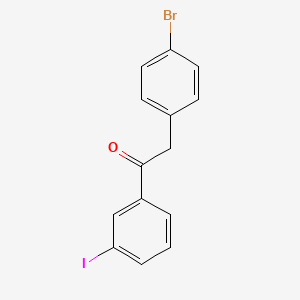

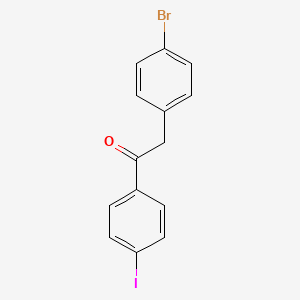

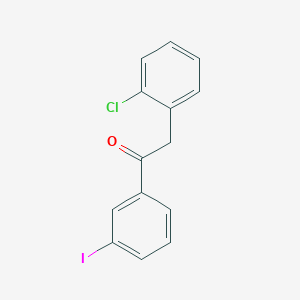

Molecular Structure Analysis

The molecular structure of brominated benzophenone derivatives can be characterized using various spectroscopic techniques. For example, the structure of 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran was confirmed by analyzing the dihedral angle between the bromophenyl ring and the benzofuran plane, indicating slight rotation out of plane . This suggests that the bromophenone core in "this compound" may also exhibit similar structural features, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of brominated benzophenone derivatives can be quite diverse. For instance, α-Bromo-4-(difluoromethylthio)acetophenone was used to synthesize S- and N-substituted azaheterocycles, demonstrating the compound's ability to undergo condensation reactions with various nucleophiles . This indicates that "this compound" may also participate in similar chemical reactions, potentially leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenone derivatives can be influenced by their molecular structure. For example, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states, which is attributed to the steric configuration that hinders tight intermolecular packing . This suggests that "this compound" could also exhibit unique photophysical properties, potentially useful in materials science applications.

properties

IUPAC Name |

(4-bromophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNOS/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBJJVICPJSHSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643365 |

Source

|

| Record name | (4-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898763-01-4 |

Source

|

| Record name | (4-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.